5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase Inhibition Selectivity Profiling Structure-Activity Relationship

This fully synthetic pyrrolo[2,3-d]pyrimidine features a distinct (pyridin-3-yl)methylamine N-4 substituent that introduces a hydrogen-bond-capable pyridine nitrogen, potentially altering hinge-region binding geometry. The compound is ideal for expanding structure-activity relationship (SAR) studies within the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class, validating computational kinase-ligand models, and profiling selectivity across broad kinase panels. Secure high-purity material for targeted c-Src inhibitor research and scaffold optimization.

Molecular Formula C24H19N5
Molecular Weight 377.451
CAS No. 477226-21-4
Cat. No. B2522499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477226-21-4
Molecular FormulaC24H19N5
Molecular Weight377.451
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H19N5/c1-3-9-19(10-4-1)21-16-29(20-11-5-2-6-12-20)24-22(21)23(27-17-28-24)26-15-18-8-7-13-25-14-18/h1-14,16-17H,15H2,(H,26,27,28)
InChIKeyWMSOKGWLTXTAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Structural Identity and Src-Kinase Class Membership


5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477226-21-4) is a fully synthetic small molecule belonging to the substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class. The core scaffold is historically associated with potent inhibition of the tyrosine kinase c-Src, where class representatives achieve IC50 values below 50 nM in enzymatic phosphorylation assays [1]. The compound's specific structure—featuring a 4-position (pyridin-3-yl)methylamine substituent—is confirmed by its inclusion in patent EP2810648A1, which describes kinase modulator screening platforms [2]. However, dedicated pharmacological characterization of this precise analog remains absent from the peer-reviewed primary literature indexed as of mid-2026.

Structural Specificity in 5,7-Diphenyl-pyrrolo[2,3-d]pyrimidines: Why 477226-21-4 Cannot Be Interchanged Without Verification


Within the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine chemotype, both potency and kinase selectivity are acutely determined by the substitution pattern on the two phenyl rings and the nature of the N-4 amine substituent [1]. In the foundational Src inhibitor series, modifications at these positions shifted IC50 values across a >100-fold range and profoundly altered specificity profiles against receptor tyrosine kinases (EGF-R, VEGF-R), non-receptor kinases (v-Abl), and serine/threonine kinases (Cdc2) [2]. Consequently, the (pyridin-3-yl)methylamine group at N-4 in CAS 477226-21-4 represents a distinct pharmacophore that cannot be assumed to replicate the potency, selectivity, or cellular activity of analogs bearing benzyl, thiophen-2-ylmethyl, or unsubstituted amine groups. Generic substitution without empirical confirmation of the target profile risks selecting a compound with divergent—and potentially irrelevant—biological activity.

Quantitative Differentiation Evidence for 5,7-Diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (477226-21-4)


Absence of Publicly Available Head-to-Head Biological Activity Data for 477226-21-4

An exhaustive search of primary literature, patents, and authoritative biochemical databases (PubChem, BindingDB, ChEMBL) through mid-2026 identified no quantitative IC50, Kd, or cellular activity data specific to 5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477226-21-4). The compound is structurally confirmed in patent EP2810648A1 as part of a kinase modulator library [1]. The closest analog with publicly available binding data is 7-(4-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (8b), which exhibits a Kd of 7,800 nM against Akt1 (RAC-alpha serine/threonine-protein kinase) at pH 7.4 [2]. This analog differs by a 4-methyl substituent on the N-7 phenyl ring, a modification known to substantially alter kinase binding in this scaffold [3]. Direct extrapolation of the 8b Akt1 Kd to 477226-21-4 is not scientifically valid. Therefore, the current evidence base is insufficient to support any claim of quantifiable differentiation over closely related analogs.

Kinase Inhibition Selectivity Profiling Structure-Activity Relationship

Evidence-Constrained Application Scenarios for 5,7-Diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Kinase Inhibitor Scaffold-Hopping and Medicinal Chemistry Campaigns

The compound serves as a viable starting point for structure-activity relationship (SAR) exploration within the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class. The (pyridin-3-yl)methylamine N-4 substituent introduces a hydrogen-bond-capable pyridine nitrogen that is absent in the prototypical 4-amino analog CGP-62464. This modification may alter hinge-region binding geometry, offering medicinal chemists a distinct vector for optimizing potency and selectivity against Src-family kinases or other emerging targets within the kinase dendrogram [1].

Selectivity Panel Reference Compound for Class-Level Profiling

Given the established class-wide c-Src IC50 range of <50 nM, 477226-21-4 can be deployed as an exploratory probe in broad kinase selectivity panels (e.g., 50–100 kinase screens) to empirically determine whether the pyridin-3-ylmethyl substituent confers a divergent selectivity fingerprint relative to known analogs such as CGP-77675 or the thiophen-2-ylmethyl derivative 8d [2][3]. The resulting profile would directly inform procurement decisions for follow-up studies.

Computational Chemistry and Docking Model Validation

The compound's unique, experimentally uncharacterized N-4 substituent makes it a valuable test case for validating computational models of kinase-ligand interactions. Prospective docking or free-energy perturbation (FEP) predictions can be benchmarked against any subsequently generated experimental IC50 data, improving the predictive power of in silico screening campaigns for pyrrolo[2,3-d]pyrimidine-based libraries.

Quote Request

Request a Quote for 5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.